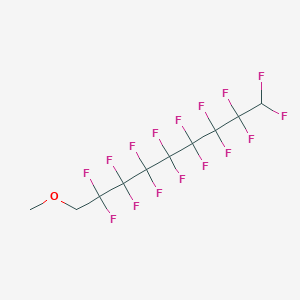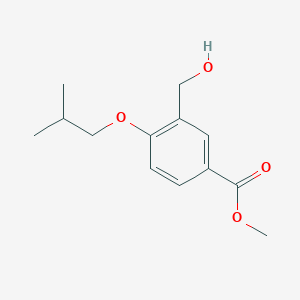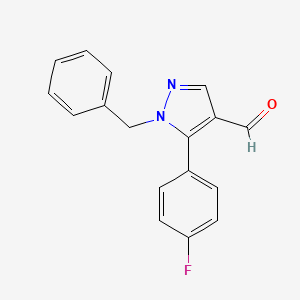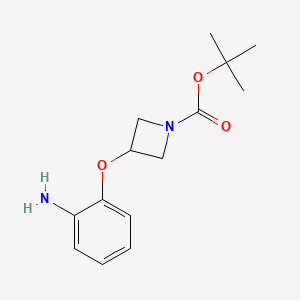
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- is a fluorinated aromatic amine. This compound is characterized by the presence of both difluoroethoxy and trifluoroethyl groups attached to the benzenamine core. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, which often include increased stability, lipophilicity, and bioavailability. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzenamine derivative.
Introduction of Difluoroethoxy Group: This step involves the reaction of the benzenamine derivative with a difluoroethoxy reagent under controlled conditions, often using a base to facilitate the reaction.
Introduction of Trifluoroethyl Group: The final step involves the reaction of the intermediate product with a trifluoroethylating agent, such as trifluoroethyl iodide, in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its fluorinated groups, which can enhance binding affinity and metabolic stability.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong interactions with proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)-: Characterized by both difluoroethoxy and trifluoroethyl groups.
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-difluoroethyl)-: Similar structure but with difluoroethyl instead of trifluoroethyl.
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-tetrafluoroethyl)-: Contains a tetrafluoroethyl group.
Uniqueness
The uniqueness of Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- lies in its specific combination of difluoroethoxy and trifluoroethyl groups, which confer distinct chemical and biological properties. These properties can lead to enhanced stability, lipophilicity, and bioavailability compared to similar compounds.
Propriétés
Numéro CAS |
1309602-20-7 |
|---|---|
Formule moléculaire |
C10H10F5NO |
Poids moléculaire |
255.18 g/mol |
Nom IUPAC |
4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C10H10F5NO/c11-9(12)5-17-8-3-1-7(2-4-8)16-6-10(13,14)15/h1-4,9,16H,5-6H2 |
Clé InChI |
CKAPFAHZGVKPCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NCC(F)(F)F)OCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)




![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)






